1-(3,5-Dibromophenyl)piperidine

Description

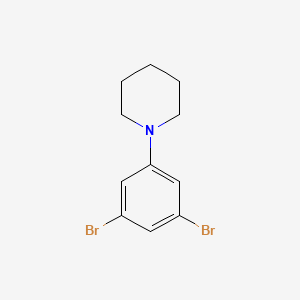

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2N/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRXMTGCKLGGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682145 | |

| Record name | 1-(3,5-Dibromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-07-6 | |

| Record name | 1-(3,5-Dibromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Arylpiperidine Scaffold

An In-Depth Technical Guide to 1-(3,5-Dibromophenyl)piperidine: Properties, Synthesis, and Applications

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional vector for molecular exploration.[3] When coupled with an aromatic system, the resulting N-arylpiperidine motif becomes a "privileged scaffold" for developing agents that target the central nervous system (CNS), among other therapeutic areas.[1][4][5][6]

This guide focuses on this compound, a key chemical intermediate and building block. The strategic placement of two bromine atoms on the phenyl ring offers synthetic handles for further functionalization, making it a valuable precursor for creating diverse chemical libraries in drug discovery and materials science. We will explore its core chemical properties, detail a robust synthetic methodology, and discuss its reactivity and potential applications for researchers and drug development professionals.

Core Chemical & Physical Properties

This compound is a disubstituted aromatic amine. Its fundamental properties are summarized below, derived from established chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 1261995-07-6 | [7] |

| Molecular Formula | C₁₁H₁₃Br₂N | [7][8] |

| Molecular Weight | 319.04 g/mol | [7][8] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | [7] |

| InChI Key | XJRXMTGCKLGGJU-UHFFFAOYSA-N | [7] |

| PubChem CID | 53217038 | [7] |

Structural Analysis

The molecule's structure consists of a saturated six-membered piperidine ring linked via its nitrogen atom to the C1 position of a 3,5-dibrominated benzene ring.

Synthesis via Buchwald-Hartwig Amination

The formation of the C-N bond between the aryl ring and the piperidine nitrogen is most efficiently achieved through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[9][10] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher, classical methods.[9]

The reaction couples an aryl halide (1,3,5-tribromobenzene or 1-halo-3,5-dibromobenzene) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Catalytic Cycle Mechanism

The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) interchange.[9][10][11]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to accelerate the reductive elimination step, improving reaction efficiency.[11]

Step-by-Step Procedure:

-

Catalyst Pre-formation/Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3,5-tribromobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

-

Causality: Using a slight excess of the phosphine ligand relative to the palladium source ensures the formation of the active monoligated Pd(0) species and prevents catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the piperidinium intermediate without competing side reactions. [10]2. Addition of Amine and Solvent: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

-

Causality: A slight excess of the amine ensures the complete consumption of the limiting aryl halide. Anhydrous solvent is crucial to prevent quenching of the base and potential side reactions.

-

-

Reaction: Heat the sealed reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

Confirmation of the product's identity is achieved through standard spectroscopic methods. While a specific public spectrum for this exact compound is not readily available, the expected ¹H NMR signals can be predicted based on the structure and data from analogous compounds. [12][13]

-

¹H NMR:

-

Aromatic Region (~7.0-7.5 ppm): The dibromophenyl ring protons are expected to appear as two signals: a triplet (for the H4 proton) and a doublet (for the H2 and H6 protons) due to symmetry.

-

Piperidine α-Protons (~3.1-3.3 ppm): The four protons adjacent to the nitrogen (α-protons) will appear as a multiplet, shifted downfield due to the deshielding effect of the nitrogen.

-

Piperidine β- and γ-Protons (~1.5-1.8 ppm): The remaining six protons of the piperidine ring will appear as a complex set of multiplets in the aliphatic region.

-

-

¹³C NMR: Expect distinct signals for the ipso, ortho, meta, and para carbons of the aromatic ring (with the bromine-substituted carbons being significantly shifted) and three signals for the piperidine carbons (α, β, and γ).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

Reactivity and Synthetic Utility

The true value of this compound for a drug development professional lies in its potential for diversification. The two bromine atoms serve as versatile synthetic handles for subsequent cross-coupling reactions.

-

Sequential Cross-Coupling: The bromine atoms can be selectively functionalized in subsequent Suzuki, Stille, Sonogashira, or a second Buchwald-Hartwig amination reaction. This allows for the controlled, stepwise introduction of different substituents, rapidly building molecular complexity from a common core.

-

Lithiation/Grignard Formation: The aryl bromides can be converted into organolithium or Grignard reagents, which can then react with a wide range of electrophiles to introduce new functional groups.

This synthetic versatility makes the compound an ideal scaffold for generating libraries of analogues to probe structure-activity relationships (SAR) in drug discovery campaigns. [6]

Applications in Drug Discovery

The N-arylpiperidine framework is a cornerstone of many CNS-active drugs. [2][4]Derivatives have shown activity as:

-

Serotonin (5-HT) Receptor Ligands: The arylpiperidine scaffold is common in compounds targeting various 5-HT receptors, which are implicated in depression, anxiety, and other neuropsychiatric disorders. [6]* Histamine Receptor Ligands: N-arylpiperidines have been developed as potent agonists and antagonists for histamine receptors, particularly the H3 subtype. [5]* Norepinephrine Reuptake Inhibitors (NRIs): The structure is found in dual-acting agents that combine NRI activity with 5-HT₁ₐ partial agonism, a profile of interest for treating depression and ADHD. [4] this compound serves as a starting point for synthesizing novel analogues in these and other therapeutic areas. The dibromo substitution pattern allows for the exploration of chemical space in two distinct vectors, which is highly advantageous for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its properties are well-defined, and its synthesis is reliably achieved through modern cross-coupling chemistry. For researchers in drug discovery, its true power lies in the two bromine atoms, which unlock a gateway to vast chemical diversity. A thorough understanding of its synthesis, reactivity, and the pharmacological importance of its core scaffold empowers scientists to leverage this molecule effectively in the quest for novel therapeutics.

References

-

Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009-12-01). PubMed. Available at: [Link]

-

1-(3-Bromophenyl)piperidine | C11H14BrN | CID 4961269. PubChem. Available at: [Link]

-

Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010-07-15). PubMed. Available at: [Link]

-

Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. (2012-04-01). PubMed. Available at: [Link]

-

Selected pharmacologically active 4-arylpiperidines. ResearchGate. Available at: [Link]

-

Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. (2024-01-01). PubMed. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. Available at: [Link]

-

(R)-2-(3,5-Dibromophenyl)piperidine | C11H13Br2N | CID 130972852. PubChem. Available at: [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. McMaster University. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric N-benzyl di-substituted piperidines. (2022-12-19). Royal Society of Chemistry. Available at: [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine. (CN112645902A). Google Patents.

-

Piperidine-based drug discovery. ResearchGate. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024-04-03). YouTube. Available at: [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

-

1-(3-Bromophenyl)piperazine | C10H13BrN2 | CID 2757154. PubChem. Available at: [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024-10-21). PubMed. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22). ACS Publications. Available at: [Link]

-

Reaction of alkyl bromide in presence of piperidine. (2018-04-24). Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1261995-07-6 | this compound - AiFChem [aifchem.com]

- 8. (R)-2-(3,5-Dibromophenyl)piperidine | C11H13Br2N | CID 130972852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(3,5-Dibromophenyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dibromophenyl)piperidine (CAS No. 1261995-07-6), a halogenated aromatic amine of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this compound is nascent, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and analogous structures to present its physicochemical properties, robust synthetic routes, potential therapeutic applications, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers looking to leverage this and similar scaffolds in drug discovery and development programs.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When coupled with an aromatic system, as in N-phenylpiperidines, the resulting structure often imparts favorable pharmacokinetic properties and provides a vector for interacting with a wide range of receptors and enzymes. The introduction of halogen atoms, such as bromine, onto the phenyl ring can further modulate the compound's lipophilicity, metabolic stability, and binding interactions, making this compound a molecule of considerable potential for generating novel chemical entities.

Physicochemical and Structural Properties

This compound is a disubstituted aromatic amine. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1261995-07-6 | [2] |

| Molecular Formula | C₁₁H₁₃Br₂N | [2] |

| Molecular Weight | 319.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | [2] |

| Appearance | (Predicted) White to off-white solid | Inferred |

| Purity | Typically >97% (commercial sources) | [2] |

Synthesis of this compound: A Practical Guide

The formation of the C-N bond between the 3,5-dibromophenyl moiety and the piperidine ring is the key transformation in the synthesis of the title compound. Two powerful and well-established cross-coupling methodologies are most applicable: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Recommended Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3][4][5] It generally proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann condensation.

Reaction Scheme:

A diagram of the Buchwald-Hartwig amination workflow.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 2-10 mol%).

-

Addition of Reagents: Add piperidine (1.1-1.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

-

Solvent and Reaction Conditions: Add a dry, aprotic solvent such as toluene or dioxane. The reaction mixture is then heated, typically to 80-110 °C, and stirred for 2-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered biarylphosphine ligands like XPhos are often highly effective for this type of coupling.

-

Base: A strong base is required to deprotonate the piperidine, forming the active nucleophile. NaOtBu is a common and effective choice.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is therefore essential to prevent catalyst degradation and ensure high yields.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[6][7][8][9][10] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative.

Reaction Scheme:

A diagram of the Ullmann condensation workflow.

Step-by-Step Protocol:

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 1,3-dibromobenzene (1.0 eq), piperidine (1.5-2.0 eq), a copper catalyst such as copper(I) iodide (CuI) or copper powder (5-20 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

-

Solvent and Reaction Conditions: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The mixture is heated to high temperatures, often in the range of 120-180 °C, for 12-48 hours.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the Buchwald-Hartwig amination.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][11]

-

Scaffold for CNS-active Agents: Phenylpiperidine derivatives are well-represented among drugs targeting the CNS. The dibromo substitution pattern of the title compound offers a unique lipophilic and electronic profile that could be exploited to modulate the activity and selectivity of new chemical entities for targets such as opioid, dopamine, and serotonin receptors.

-

Fragment-Based Drug Discovery: As a fragment-sized molecule, this compound can be used in fragment-based screening campaigns to identify initial hits against a variety of biological targets. The bromine atoms provide vectors for further synthetic elaboration to optimize binding affinity and physicochemical properties.

-

Intermediate for Complex Molecule Synthesis: This compound can serve as a key intermediate in the synthesis of more complex molecules. The bromine atoms can be further functionalized through reactions such as Suzuki or Sonogashira couplings, allowing for the introduction of additional diversity.

While no specific biological activity has been reported for this compound itself, the broader class of N-arylpiperidines has shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[12][13]

Analytical and Quality Control

The identity and purity of this compound should be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the connectivity of the phenyl and piperidine rings and the substitution pattern of the bromine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or byproducts.

Safety, Handling, and Disposal

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[2]

-

Eye Irritation: Causes serious eye irritation (H319).[2]

Recommended Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately from non-halogenated waste.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through modern cross-coupling reactions, and its structural features suggest significant potential for the development of novel therapeutics, particularly for CNS-related targets. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and utilize this compound in their research endeavors.

References

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1261995-07-6 | this compound - AiFChem [aifchem.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xray.uky.edu [xray.uky.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization and Molecular Weight Determination of 1-(3,5-Dibromophenyl)piperidine

Abstract: This technical guide provides a comprehensive framework for the definitive characterization of 1-(3,5-dibromophenyl)piperidine, a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry. The piperidine moiety is a crucial structural component in many pharmaceuticals, making the precise characterization of its derivatives essential for drug development.[1] This document moves beyond a simple statement of molecular weight to detail the theoretical calculations, authoritative experimental verification via mass spectrometry, and the necessary orthogonal methods for purity and identity confirmation. The protocols described herein are designed to establish a self-validating system for analysis, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of this compound

This compound is a substituted aromatic amine. Understanding its fundamental properties is the first step in any analytical endeavor. The molecule's structure, dominated by the dibrominated phenyl group and the saturated piperidine ring, dictates its solubility, chromatographic behavior, and spectral characteristics.

The molecular formula for this compound is C₁₁H₁₃Br₂N.[2][3][4] Based on this, we can summarize its key computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃Br₂N | [2][3][4] |

| Average Molecular Weight | 319.04 g/mol | [2][3][4] |

| Monoisotopic Mass | 316.94147 Da | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1261995-07-6 | [2] |

| XLogP3-AA (Lipophilicity) | 3.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[5] For this compound (C₁₁H₁₃Br₂N), this is calculated as follows:

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Bromine (Br): 2 atoms × 79.904 u = 159.808 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Total Average Molecular Weight: 132.121 + 13.104 + 159.808 + 14.007 = 319.04 u

Expert Insight: It is critical to distinguish between average molecular weight (using isotopic abundances) and monoisotopic mass (using the mass of the most abundant isotope for each element). High-resolution mass spectrometry resolves isotopic peaks, making the monoisotopic mass (316.94147 Da for C₁₁H₁₃⁷⁹Br₂N) the more relevant value for accurate mass measurement.[5]

Experimental Verification: High-Resolution Mass Spectrometry

While theoretical calculations are fundamental, experimental verification is authoritative. Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of small molecules with high accuracy.[5][6][7] When coupled with liquid chromatography (LC-MS), it provides both separation and precise mass information, making it a cornerstone of modern pharmaceutical analysis.[8][9]

The Causality of Method Selection

Our objective is to ionize the molecule with minimal fragmentation to observe the molecular ion peak.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is chosen for its suitability in separating non-polar to moderately polar small molecules like the target analyte.

-

Ionization: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) in the positive ion mode, preserving the intact molecular structure for mass analysis.

-

Detection: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential. These instruments can measure mass-to-charge ratios (m/z) with high precision, allowing for the confirmation of the elemental composition.[5]

Workflow for Molecular Weight Determination by LC-MS

Caption: LC-MS workflow for molecular weight verification.

Protocol 1: LC-MS Molecular Weight Determination

-

Sample Preparation:

-

Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water.

-

Vortex until fully dissolved.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Rationale: This standard concentration ensures a strong signal without saturating the detector. Filtering prevents particulates from damaging the HPLC column and MS instrument.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Rationale: A C18 column effectively retains the molecule due to its lipophilic nature. The acidic mobile phase promotes protonation, which is essential for positive mode ESI.[10]

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Scan Range: 100 - 500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 40 psi.

-

Rationale: These are typical starting parameters for robustly ionizing small molecules via ESI. The scan range is set to comfortably include the expected m/z of the [M+H]⁺ ion.

-

-

Expected Data & Self-Validation:

-

The primary peak of interest will be the protonated molecule, [M+H]⁺.

-

Theoretical [M+H]⁺ (Monoisotopic): 316.94147 (M) + 1.00728 (H⁺) = 317.94875 m/z .

-

Trustworthiness Check: A key validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show a characteristic pattern for a molecule containing two bromine atoms:

-

A peak for [M+H]⁺ (containing two ⁷⁹Br atoms).

-

A peak at [M+2+H]⁺ (containing one ⁷⁹Br and one ⁸¹Br), approximately twice the intensity of the M peak.

-

A peak at [M+4+H]⁺ (containing two ⁸¹Br atoms), with an intensity similar to the M peak.

-

-

This unique 1:2:1 isotopic pattern provides unequivocal confirmation that the observed ion contains two bromine atoms, serving as an internal validation of the molecular formula.

-

Orthogonal Methods: Ensuring Purity and Identity

Confirming molecular weight is necessary but not sufficient. A comprehensive analysis requires orthogonal methods to assess purity and confirm structural identity.

Workflow for Complete Compound Characterization

Caption: Orthogonal methods for complete compound validation.

Protocol 2: Purity Determination by HPLC-UV

-

Principle: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the industry standard for quantifying the purity of small molecule active pharmaceutical ingredients (APIs).[10][11][12] It separates the main compound from any process-related impurities or degradation products. Purity is typically reported as a percentage based on the relative area of the main peak.

-

Sample Preparation: Prepare the sample as described in Protocol 1.

-

HPLC-UV Conditions:

-

Utilize the same HPLC column and mobile phase gradient as in Protocol 1.

-

Detector: Diode Array Detector (DAD) or UV Detector.

-

Wavelength: Monitor at 254 nm.

-

Rationale: The dibromophenyl group is an excellent chromophore. 254 nm is a common wavelength for aromatic compounds and provides a robust signal. A DAD is preferred as it can collect the full UV spectrum of the peak, providing additional identity confirmation.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak corresponding to this compound.

-

Formula: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.

-

Acceptance Criteria: For drug development purposes, purity should typically be ≥95%, with specific thresholds for any single impurity.

-

Protocol 3: Identity Confirmation by FTIR Spectroscopy

-

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for compound identification.[9] It provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups. The resulting spectrum can be compared to a reference standard or used to confirm the presence of expected chemical bonds.

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

FTIR Conditions:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Expected Data & Interpretation:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic - piperidine): Peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).

-

C=C stretching (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Peaks in the 1000-1350 cm⁻¹ region.

-

C-Br stretching: Strong peaks in the "fingerprint region," typically below 700 cm⁻¹.

-

The resulting spectrum provides conclusive evidence of the compound's identity when matched with a known reference.[9]

-

Conclusion

The definitive characterization of this compound, with a molecular weight of 319.04 g/mol , requires a multi-faceted analytical approach. While theoretical calculation provides a starting point, it is the empirical data from high-resolution mass spectrometry that delivers authoritative confirmation. The characteristic 1:2:1 isotopic pattern from the two bromine atoms serves as a critical, self-validating feature in the mass spectrum. Furthermore, ensuring the scientific integrity of any research or development program necessitates the use of orthogonal methods. HPLC-UV analysis confirms purity by separating and quantifying impurities, while FTIR spectroscopy provides an unmistakable fingerprint to verify molecular identity. By integrating these three techniques—MS, HPLC, and FTIR—researchers can establish a robust and trustworthy analytical profile for this compound, enabling its confident use in drug discovery and development pipelines.

References

-

Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]

-

Protein Molecular Weight Determination: Key Methods, Techniques, & Applications. (n.d.). Creative Biostructure. Retrieved January 10, 2026, from [Link]

-

Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

-

Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved January 10, 2026, from [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 10, 2026, from [Link]

-

Determining molecular weights of proteins by ESI. (n.d.). University of Arizona. Retrieved January 10, 2026, from [Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International. Retrieved January 10, 2026, from [Link]

-

Small Molecule Analysis. (n.d.). Allumiqs. Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from [Link]

-

Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharmaceutical Technology. Retrieved January 10, 2026, from [Link]

-

(R)-2-(3,5-Dibromophenyl)piperidine. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]

-

1-(3-Bromophenyl)piperidine. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]

- Synthetic method of 1-(4-bromophenyl)piperidine. (n.d.). Google Patents.

-

1-[(3,5-Dibromophenyl)methyl]pyrrolidine. (n.d.). PubChem, NIH. Retrieved January 10, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC, PubMed Central. Retrieved January 10, 2026, from [Link]

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). University of Leeds. Retrieved January 10, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1261995-07-6 | this compound - AiFChem [aifchem.com]

- 3. (R)-2-(3,5-Dibromophenyl)piperidine | C11H13Br2N | CID 130972852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-[(3,5-Dibromophenyl)methyl]pyrrolidine | C11H13Br2N | CID 155289429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 6. scribd.com [scribd.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. 小分子分析与质控 [sigmaaldrich.com]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

A Researcher's Guide to the Spectroscopic Profile of 1-(3,5-Dibromophenyl)piperidine

An In-depth Technical Guide for Drug Development and Medicinal Chemistry Professionals

Abstract

1-(3,5-Dibromophenyl)piperidine is a substituted aromatic amine with potential applications as a scaffold in medicinal chemistry and materials science. Accurate and comprehensive characterization of this compound is paramount for its use in research and development. This guide provides a detailed analysis of the key spectroscopic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that define the structure and purity of this compound. By explaining the causality behind the observed spectral features, this document serves as a practical reference for scientists engaged in the synthesis, quality control, and application of this and related molecules.

Introduction: The Importance of Spectroscopic Verification

In the realm of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the foundation upon which all subsequent research is built. Spectroscopic techniques provide a non-destructive "fingerprint" of a compound, revealing intricate details about its atomic composition, connectivity, and chemical environment. For a molecule like this compound, a substituted phenylpiperidine, these methods are crucial. The phenylpiperidine motif is a well-established privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1][2] Therefore, understanding the precise spectroscopic signature of this dibrominated analogue is essential for ensuring its identity and purity before its inclusion in synthetic pathways or biological screening.

This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this compound, offering not just the data itself, but a senior scientist's perspective on why the spectra appear as they do.

Molecular Structure and Atom Numbering

To facilitate a clear and logical assignment of spectroscopic signals, a standardized atom numbering system is employed for the this compound structure.

Caption: Atom Numbering for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard and set to 0.00 ppm.

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

Data Summary and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H4 | ~7.15 | t (triplet) | 1H | ~1.8 |

| H2, H6 | ~6.90 | d (doublet) | 2H | ~1.8 |

| H8, H12 (α-CH₂) | ~3.15 | t (triplet) | 4H | ~5.5 |

| H9, H11 (β-CH₂) | ~1.70 | m (multiplet) | 4H | - |

| H10 (γ-CH₂) | ~1.55 | m (multiplet) | 2H | - |

Causality and Field Insights:

-

Aromatic Region (6.5-8.0 ppm): The aromatic protons are found in the downfield region due to the deshielding effect of the benzene ring current.[3] The molecule's C₂ symmetry axis passing through C1, N7, and C4 renders the H2 and H6 protons chemically equivalent.

-

H4 Proton: This proton appears as a triplet because it is coupled to two equivalent neighboring protons (H2 and H6) with a small meta-coupling constant (⁴J), typically around 1-3 Hz.

-

H2/H6 Protons: These two equivalent protons appear as a doublet, each being coupled to the single H4 proton with the same meta-coupling constant. The electron-withdrawing nature of the two bromine atoms deshields these protons, but the N-piperidine group is an electron-donating group, leading to a complex net effect on their precise chemical shift.[4]

-

-

Aliphatic Region (1.0-4.0 ppm): The signals for the piperidine ring protons appear in the upfield, aliphatic region.

-

α-Protons (H8/H12): These protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be the most deshielded of the piperidine protons, hence their shift to ~3.15 ppm.[5] They appear as a triplet due to coupling with the adjacent β-protons (H9/H11).

-

β- and γ-Protons (H9/H11, H10): These protons are further from the nitrogen and resonate at higher fields (~1.70 and ~1.55 ppm).[5] Their signals often overlap and appear as complex multiplets due to coupling with each other and the α-protons. The piperidine ring exists in a dynamic chair conformation, which can lead to broadening or complexity in these signals.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Record the spectrum on a 101 or 125 MHz NMR spectrometer using a standard pulse program with broadband proton decoupling.

-

Analysis: Identify the chemical shift for each unique carbon signal.

Data Summary and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C1 (C-N) | ~152 |

| C3, C5 (C-Br) | ~123 |

| C4 | ~124 |

| C2, C6 | ~117 |

| C8, C12 (α-CH₂) | ~50 |

| C9, C11 (β-CH₂) | ~26 |

| C10 (γ-CH₂) | ~24 |

Causality and Field Insights:

-

Aromatic Region (110-160 ppm): Aromatic carbons resonate in this characteristic downfield region.[3]

-

Symmetry: Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. C2 is equivalent to C6, and C3 is equivalent to C5.

-

C1 (ipso-Carbon): The carbon directly attached to the nitrogen (C1) is significantly deshielded and appears furthest downfield in the aromatic region, around 152 ppm.

-

C3/C5 (C-Br): The carbons directly bonded to the highly electronegative bromine atoms (C3, C5) are also strongly influenced. This "heavy atom effect" results in a characteristic shift, predicted here around 123 ppm.

-

C2/C6 and C4: These CH carbons appear in the expected aromatic range, with their exact shifts influenced by the combined electronic effects of the nitrogen and bromine substituents.

-

-

Aliphatic Region (20-60 ppm): The piperidine carbons appear upfield.

-

Symmetry: The chair conformation and symmetry result in three distinct signals for the five piperidine carbons.

-

α-Carbons (C8/C12): Attached to the nitrogen, these carbons are the most deshielded of the aliphatic set, appearing around 50 ppm.[6]

-

β- and γ-Carbons (C9/C11, C10): The β- and γ-carbons appear further upfield, typically around 26 and 24 ppm, respectively.[6]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Data Summary and Interpretation

| m/z Value | Assignment | Interpretation |

| 317 | [M]⁺ | Molecular ion with two ⁷⁹Br isotopes. |

| 319 | [M+2]⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope. |

| 321 | [M+4]⁺ | Molecular ion with two ⁸¹Br isotopes. |

Causality and Field Insights:

-

The Dibromo Isotopic Pattern: The most telling feature in the mass spectrum of this compound is the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8]

-

A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺.

-

The relative intensity of these peaks follows a predictable binomial distribution, resulting in an approximate 1:2:1 ratio .[9][10] This pattern is a definitive signature for the presence of two bromine atoms in the molecule. The observation of this cluster at m/z 317, 319, and 321 provides unequivocal evidence for the molecular formula C₁₁H₁₃Br₂N.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired from a thin film on a salt plate (if the compound is an oil), as a KBr pellet (if a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the infrared region, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850-2950 | C-H stretch | Aliphatic C-H (piperidine) |

| ~1550-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-N stretch | Aryl-Alkyl Amine |

| ~550-650 | C-Br stretch | Aryl Bromide |

Causality and Field Insights:

-

C-H Stretching Region: A clear distinction can be made between the sharp, weaker absorptions above 3000 cm⁻¹, characteristic of aromatic C-H bonds, and the stronger, broader absorptions below 3000 cm⁻¹, which are indicative of the sp³-hybridized C-H bonds in the piperidine ring.[11]

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a pair of sharp bands in the 1550-1600 cm⁻¹ region.

-

C-N and C-Br Bonds: The stretching vibration for the aryl C-N bond is found in the fingerprint region and provides evidence for the connection between the phenyl and piperidine moieties. The C-Br stretch appears at a very low frequency, confirming the presence of the halogen substituents.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating dataset that confirms the structure of this compound. The ¹H and ¹³C NMR spectra reveal the precise chemical environment and connectivity of each atom, supported by the molecule's inherent symmetry. Mass spectrometry confirms the correct molecular weight and, crucially, displays the characteristic 1:2:1 isotopic pattern for a dibrominated compound. Finally, IR spectroscopy verifies the presence of all key functional groups. This complete spectroscopic profile serves as an essential benchmark for any researcher utilizing this compound, ensuring both identity and purity for reliable and reproducible scientific outcomes.

References

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from chemistrysteps.com/isotopes-in-mass-spectrometry/

-

Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Della Védova, C. O., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. National Institutes of Health. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Introduction to Mass Spectrometry. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. Retrieved from [Link]

-

Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling. Retrieved from [Link]

- Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines.

-

PubChem. (n.d.). 1-(3-Bromophenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(3,5-Dibromophenyl)piperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Fentanyl and Its Analogue... 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. Retrieved from [Link]

-

Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

Sources

- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Piperidine [webbook.nist.gov]

FTIR spectrum of 1-(3,5-Dibromophenyl)piperidine

An In-Depth Technical Guide to the FTIR Spectrum of 1-(3,5-Dibromophenyl)piperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the FTIR spectrum of this compound. We will explore the correlation between the molecule's structural features—including the meta-disubstituted aromatic ring, the tertiary amine linkage, the piperidine moiety, and the carbon-bromine bonds—and their characteristic vibrational frequencies. A detailed experimental protocol is provided, followed by an in-depth spectral analysis and peak assignments, grounded in established spectroscopic principles. The guide aims to serve as an authoritative resource for the structural characterization of this compound and related arylpiperidine derivatives.

Introduction to this compound and Spectroscopic Characterization

This compound (Molecular Formula: C₁₁H₁₃Br₂N, CAS: 1261995-07-6) is a halogenated arylpiperidine derivative.[1] The arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern and the presence of heavy atoms like bromine can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and chemical synthesis.[2]

Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a fundamental tool for this purpose. By measuring the absorption of infrared radiation by a molecule, an FTIR spectrum provides a unique "fingerprint" based on the vibrational modes of its functional groups. This guide explains how to leverage FTIR spectroscopy to verify the chemical identity and structural integrity of this compound.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an FTIR spectrum begins with a thorough understanding of the molecule's structure and the expected vibrational frequencies of its constituent parts.

Caption: Molecular structure of this compound.

The structure can be dissected into four key components for spectral analysis:

-

Saturated C-H Bonds (Piperidine Ring): The piperidine moiety contains multiple CH₂ groups. These give rise to characteristic alkane C-H stretching vibrations, which are expected to appear as strong absorptions in the 2960-2850 cm⁻¹ region.[3] Additional bending (scissoring and rocking) vibrations for these groups typically occur in the 1470-1350 cm⁻¹ range.[4]

-

Aromatic C-H and C=C Bonds (Benzene Ring):

-

C-H Stretch: Aromatic C-H stretching bands are generally of medium to weak intensity and appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][5]

-

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic peaks of variable intensity in the 1600-1450 cm⁻¹ region.[5]

-

Out-of-Plane Bending (Substitution Pattern): The C-H out-of-plane "wagging" vibrations are highly diagnostic of the substitution pattern on the benzene ring.[6] For a meta-disubstituted (1,3,5-trisubstituted overall, including the piperidine group) ring, strong absorption bands are expected in the 810-750 cm⁻¹ range, accompanied by a ring bending peak near 690 cm⁻¹.[6][7]

-

-

Aryl Tertiary Amine (C-N Bond): The bond between the aromatic carbon and the piperidine nitrogen is an aryl-N bond of a tertiary amine. The stretching vibration for this bond is expected to produce a moderate to strong absorption in the 1350-1200 cm⁻¹ region.[8]

-

Carbon-Bromine Bonds (C-Br): The C-Br stretching vibrations occur at low frequencies due to the high mass of the bromine atom. These absorptions are found in the fingerprint region, typically between 690 cm⁻¹ and 515 cm⁻¹.[9][10] These peaks can sometimes overlap with other vibrations, such as the aromatic ring bending modes.[11]

Experimental Protocol: Acquiring the FTIR Spectrum

To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a standardized protocol is essential. The following workflow is recommended for analyzing a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and ease of use.

Caption: Standard workflow for FTIR analysis using the ATR technique.

Step-by-Step Methodology

-

Instrument Preparation:

-

Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Step 1.2: Clean the ATR crystal (typically diamond or germanium) meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination and to ensure a clean background.

-

-

Background Acquisition:

-

Step 2.1: Set the data acquisition parameters. Recommended settings for routine characterization are:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (improves signal-to-noise ratio)

-

-

Step 2.2: Acquire a background spectrum with the clean, empty ATR crystal. This spectrum measures the absorbance of ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be digitally subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Step 3.1: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

-

Step 3.2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Inconsistent pressure is a common source of poor reproducibility.

-

Step 3.3: Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

Step 4.1: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Step 4.2: Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Step 4.3: Perform a baseline correction to remove any broad, rolling features, ensuring accurate peak picking.

-

Spectral Interpretation and Analysis

The resulting FTIR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes from Section 2.0.

Key Spectral Regions and Peak Assignments

The analysis can be broken down into three primary regions:

-

C-H Stretching Region (3200-2800 cm⁻¹):

-

Aromatic C-H Stretch (~3080-3030 cm⁻¹): Expect one or more weak to medium peaks in this area, characteristic of the C-H bonds on the dibromophenyl ring.[5] Their presence confirms the aromatic component of the molecule.

-

Aliphatic C-H Stretch (~2950-2850 cm⁻¹): A set of strong, sharp peaks should dominate this region. These are due to the asymmetric and symmetric stretching vibrations of the CH₂ groups in the piperidine ring.[3]

-

-

Fingerprint Region I (1600-1000 cm⁻¹):

-

Aromatic C=C Ring Stretch (~1600-1450 cm⁻¹): Several medium-intensity peaks are expected here, corresponding to the skeletal vibrations of the benzene ring.[5][12]

-

Aliphatic C-H Bending (~1470-1440 cm⁻¹): The CH₂ scissoring vibration of the piperidine ring appears in this range and may overlap with the aromatic C=C stretches.

-

Aryl-N Stretch (~1350-1200 cm⁻¹): A distinct peak in this area should be present, corresponding to the stretching of the C-N bond connecting the phenyl ring to the piperidine nitrogen.[8]

-

-

Fingerprint Region II (Below 1000 cm⁻¹):

-

Aromatic C-H Out-of-Plane Bending (~810-750 cm⁻¹): The substitution pattern of the aromatic ring is confirmed in this region. The presence of strong absorptions here is highly indicative of the meta-substitution.[6][7]

-

C-Br Stretch (~690-515 cm⁻¹): One or two medium to strong absorptions are expected at these low wavenumbers, confirming the presence of the two carbon-bromine bonds.[9][10] The exact position can be influenced by coupling with other vibrations.

-

Summary of Expected FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| ~3080-3030 | Weak-Medium | C-H Stretch | Aromatic Ring |

| ~2950-2850 | Strong | C-H Asymmetric & Symmetric Stretch | Piperidine (CH₂) |

| ~1580-1450 | Medium-Strong | C=C Ring Skeletal Stretch | Aromatic Ring |

| ~1470-1440 | Medium | C-H Scissoring Bend | Piperidine (CH₂) |

| ~1350-1200 | Medium-Strong | C(aryl)-N Stretch | Aryl Tertiary Amine |

| ~810-750 | Strong | C-H Out-of-Plane Bend | meta-Disubstituted Ring |

| ~690-515 | Medium-Strong | C-Br Stretch | Aryl Halide |

Conclusion

FTIR spectroscopy is an indispensable technique for the structural verification of this compound. The spectrum is characterized by a unique combination of absorptions that confirm the presence of all key structural motifs. The strong aliphatic C-H stretches between 2950-2850 cm⁻¹ validate the piperidine ring, while the weaker aromatic C-H stretches above 3000 cm⁻¹ and the C=C ring stretches around 1600-1450 cm⁻¹ confirm the phenyl group. Crucially, the substitution pattern is affirmed by strong out-of-plane bending modes below 900 cm⁻¹, and the presence of bromine is substantiated by characteristic C-Br stretching vibrations at low frequencies (<700 cm⁻¹). This guide provides a robust framework for researchers to confidently acquire and interpret the FTIR spectrum of this compound, ensuring its identity and purity in synthetic and developmental workflows.

References

-

ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 30-33. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Smith, B. C. (2016, July 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(7), 22-27. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- Zimmermann, F., et al. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Applied Spectroscopy, 47(7), 968-975.

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-(3,5-Dibromophenyl)piperidine. In PubChem Compound Database. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-11. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)piperidine. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(3,5-Dibromophenyl)methyl]pyrrolidine. In PubChem Compound Database. Retrieved from [Link]

- Walker, D. G., & Eaborn, C. (1971). The Infrared and Raman Spectra of some Arylazo Complexes of Rhodium(III). Canadian Journal of Chemistry, 49(24), 3994-3998.

-

ResearchGate. (2025, August 6). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

- Ferhati, A., et al. (2017). Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. European Journal of Chemistry, 8(1), 18-21.

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1543-1550.

-

Foley, D. J., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3. FTIR spectra for A) 3,5-disubstituted indolizidine 239Q (1); B).... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

Sources

- 1. 1261995-07-6 | this compound - AiFChem [aifchem.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. FTIR [terpconnect.umd.edu]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

Mass spectrometry of 1-(3,5-Dibromophenyl)piperidine

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3,5-Dibromophenyl)piperidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental methodologies, and expected fragmentation patterns of this compound. Our focus is on synthesizing technical accuracy with field-proven insights to provide a self-validating framework for analysis.

Introduction and Significance

This compound is a substituted aromatic amine containing both a piperidine ring, a common scaffold in pharmaceuticals, and a dibrominated phenyl group.[1][2][3] The presence of two bromine atoms provides a highly distinctive isotopic signature, making mass spectrometry an exceptionally powerful tool for its identification and structural elucidation. Understanding its mass spectrometric behavior is crucial for pharmacokinetic studies, metabolite identification, and quality control in synthetic chemistry.

The molecular formula for this compound is C₁₁H₁₃Br₂N, with a monoisotopic molecular weight of approximately 319.04 g/mol .[4][5] The analysis of this molecule showcases the interplay between the fragmentation of the piperidine ring and the characteristic patterns dictated by the halogen substituents.

Caption: Chemical Structure of this compound.

Core Principles of Mass Spectrometric Analysis

The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For this compound, both "hard" and "soft" ionization methods offer complementary information.

-

Electron Ionization (EI): As a classic hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[8] The resulting fragment patterns serve as a structural fingerprint, ideal for library matching and detailed structural elucidation. The downside is that the molecular ion peak may be weak or absent.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, especially for compounds with basic nitrogen atoms like piperidine.[1] This method is invaluable for unequivocally determining the molecular weight of the parent compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the selected precursor ion ([M+H]⁺), providing targeted structural information.

Isotopic Pattern of Dibrominated Compounds

A foundational aspect of analyzing this molecule is the unique isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9][10]

For a compound containing two bromine atoms, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion (and any fragment containing both bromine atoms):

-

M peak: Contains two ⁷⁹Br isotopes.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 peak: Contains two ⁸¹Br isotopes.

The relative intensity ratio of this M:M+2:M+4 triplet is approximately 1:2:1 , a definitive signature for a dibrominated species.[11] Any fragment containing a single bromine atom will show a doublet of peaks (M' and M'+2) with a ~1:1 intensity ratio.[10]

Predicted Fragmentation Pathways

The fragmentation of this compound is primarily driven by the features of the piperidine ring and the stability of the aromatic system.

Electron Ionization (EI) Fragmentation

Under EI conditions, ionization often occurs at the nitrogen atom due to its lone pair of electrons.[1][7] The primary fragmentation pathways include:

-

Alpha-Cleavage: This is a dominant fragmentation mechanism for piperidine derivatives.[1] The cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a stable iminium ion. For this compound, this would involve cleavage within the piperidine ring, leading to the loss of alkyl radicals.

-

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment ion [M-Br]⁺. This fragment will still exhibit the characteristic isotopic signature of a single bromine atom (a 1:1 doublet).

-

Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to various smaller acyclic fragment ions.[1]

Caption: Proposed EI fragmentation pathways for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion ESI, the molecule will readily form the protonated species [M+H]⁺, which will exhibit the 1:2:1 isotopic pattern at m/z 318, 320, and 322 (using nominal masses for ⁷⁹Br and ⁸¹Br). Collision-induced dissociation (CID) of this precursor ion would likely involve:

-

Neutral Loss of Piperidine: A common pathway would be the loss of the entire piperidine moiety as a neutral molecule (C₅H₁₁N), resulting in a dibromophenyl cation.

-

Ring Opening: Protonation at the nitrogen can induce ring-opening of the piperidine moiety, followed by subsequent fragmentation.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for identifying the compound and characterizing its fragmentation fingerprint.

1. Sample Preparation: